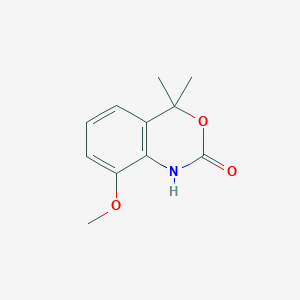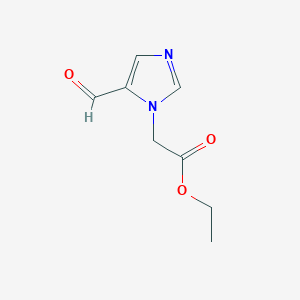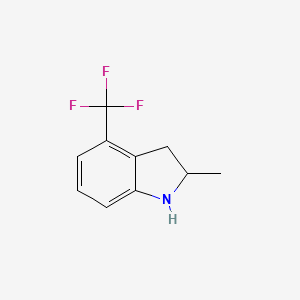
2-Methyl-4-(trifluoromethyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(trifluoromethyl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various fields of research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)indoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methyl-3-nitroaniline with trifluoromethylating agents, followed by reduction and cyclization . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
化学反应分析
Types of Reactions
2-Methyl-4-(trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
科学研究应用
2-Methyl-4-(trifluoromethyl)indoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 2-Methyl-4-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of biological activities . The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its therapeutic effects .
相似化合物的比较
Similar Compounds
2-methylindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-trifluoromethylindole: Similar structure but without the 2-methyl group, affecting its reactivity and applications.
2,3-dihydro-1H-indole: Lacks both the methyl and trifluoromethyl groups, leading to distinct properties.
Uniqueness
The presence of both the 2-methyl and 4-trifluoromethyl groups in 2-Methyl-4-(trifluoromethyl)indoline makes it unique.
属性
分子式 |
C10H10F3N |
|---|---|
分子量 |
201.19 g/mol |
IUPAC 名称 |
2-methyl-4-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H10F3N/c1-6-5-7-8(10(11,12)13)3-2-4-9(7)14-6/h2-4,6,14H,5H2,1H3 |
InChI 键 |
FFFZZGFSBBDKNR-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=CC=C2N1)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
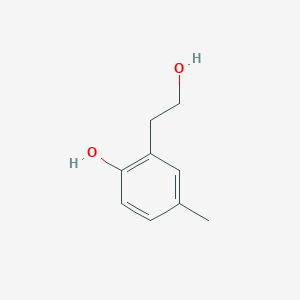
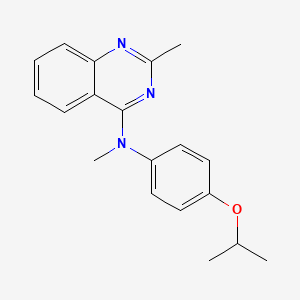

![[3,4-diacetyloxy-5-(6-chloro-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B8698251.png)
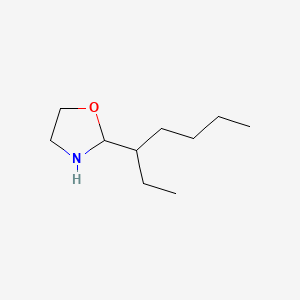
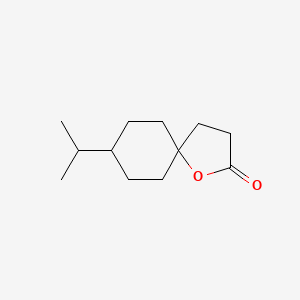
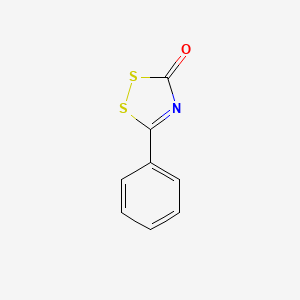
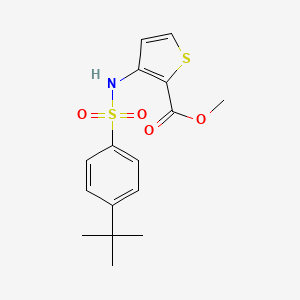
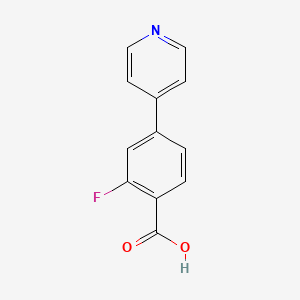
![1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline](/img/structure/B8698291.png)
